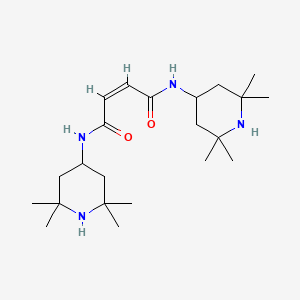![molecular formula C24H22N2O2S B4736719 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B4736719.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTA-1 belongs to the class of benzothiazole derivatives and has been studied for its biological effects, particularly its ability to inhibit the activity of protein kinase C (PKC).
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide involves its ability to bind to the regulatory domain of PKC, thereby inhibiting its activity. PKC is activated by various stimuli such as hormones, growth factors, and neurotransmitters, and its activity is regulated by the binding of second messengers such as diacylglycerol and calcium. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide competes with these second messengers for binding to the regulatory domain of PKC, thereby preventing its activation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit PKC activity, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide in lab experiments is its specificity for PKC. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide has been shown to selectively inhibit PKC activity, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide is its potential toxicity. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate the biochemical and physiological effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide and its potential toxicity.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide has been studied for its potential applications in various fields of research. One of the primary areas of interest is its ability to inhibit PKC activity. PKC is an enzyme that plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation. The inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15(2)28-19-8-6-7-17(14-19)23(27)25-20-12-11-18(13-16(20)3)24-26-21-9-4-5-10-22(21)29-24/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFAREVDAWVGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4736647.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736656.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4736658.png)

![1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine](/img/structure/B4736665.png)

![N-cyclopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736677.png)
![4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4736680.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4736683.png)



![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)